Biphenyl vs. Anthranilamide Scaffold: Divergent Antibacterial Potency and Selectivity Profiles in Peptidomimetic Design
In the peptidomimetic program by Kuppusamy et al., the 3'-amino-[1,1'-biphenyl]-3-carboxylic acid backbone was directly compared with an anthranilamide scaffold for antibacterial activity. Biphenyl-based analogue 25g (incorporating Trp-Phe hydrophobic and Arg-aminoethylguanidine cationic groups) achieved MIC values of 15.6 μM against S. aureus and 7.8 μM against E. coli, but was inactive against P. aeruginosa (PA01) [1]. In contrast, the most active anthranilamide-based peptidomimetic from the same research group displayed a shifted selectivity profile: MIC of 3.9 μM against S. aureus, 15.6 μM against E. coli, and retained activity against P. aeruginosa (32.0 μM) [2]. The biphenyl scaffold thus offers superior Gram-negative potency against E. coli (2-fold better than the anthranilamide comparator), while the anthranilamide scaffold provides broader-spectrum coverage including P. aeruginosa. This divergence in selectivity profiles demonstrates that the biphenyl 3,3'-backbone is not interchangeable with alternative scaffolds and may be preferred when E. coli-selective activity or a distinct spectrum is desired [1][2].
| Evidence Dimension | Antibacterial MIC (μM) — Scaffold Comparison |
|---|---|
| Target Compound Data | Biphenyl-based analogue 25g: S. aureus MIC = 15.6 μM, E. coli MIC = 7.8 μM, P. aeruginosa = inactive |
| Comparator Or Baseline | Anthranilamide-based analogue: S. aureus MIC = 3.9 μM, E. coli MIC = 15.6 μM, P. aeruginosa MIC = 32.0 μM |
| Quantified Difference | E. coli: biphenyl scaffold 2-fold more potent (7.8 vs 15.6 μM); S. aureus: anthranilamide 4-fold more potent (3.9 vs 15.6 μM); P. aeruginosa: biphenyl inactive vs. anthranilamide active at 32.0 μM |
| Conditions | Broth microdilution MIC assay; S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa PA01; data from same research group across linked publications |
Why This Matters
For procurement decisions in antibacterial peptidomimetic programs, the biphenyl scaffold should be selected when Gram-negative (E. coli) potency is the priority, while the anthranilamide scaffold is more appropriate for Gram-positive or broad-spectrum applications including Pseudomonas.
- [1] Kuppusamy R, Yasir M, Berry T, et al. Design and synthesis of short amphiphilic cationic peptidomimetics based on biphenyl backbone as antibacterial agents. Eur J Med Chem. 2018;143:1702-1722. doi:10.1016/j.ejmech.2017.10.066. View Source
- [2] Kuppusamy R. Design, synthesis and mode of action of short biphenyl and anthranilamide cationic peptidomimetics [PhD Thesis]. University of New South Wales; 2019. doi:10.26190/unsworks/3678. View Source
